molecular formula C9H11BrFNO B13300789 (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL

Cat. No.: B13300789
M. Wt: 248.09 g/mol
InChI Key: KVCZSGBWSGPJON-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. The compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and (S)-glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or bases.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.

    (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL: Similar structure with a methyl group instead of fluorine.

Uniqueness

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

KVCZSGBWSGPJON-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)F)Br

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)F)Br

Origin of Product

United States

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